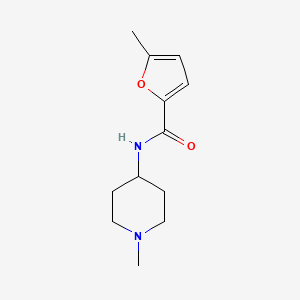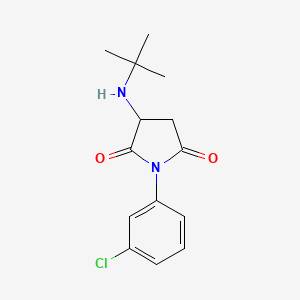![molecular formula C19H28ClNO5 B4940831 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate is a chemical compound that has been widely used in scientific research due to its unique properties. It is an organic compound that belongs to the class of piperidine derivatives. The compound is also known as CP-55940 and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. The compound acts as a partial agonist of the CB1 and CB2 receptors and has been shown to have a high affinity for these receptors. The activation of the CB1 and CB2 receptors leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. The compound has also been shown to have anti-convulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, the compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of the compound is its potential for abuse due to its psychoactive effects. Therefore, caution should be taken when handling the compound in the laboratory.
将来の方向性
There are several future directions for the study of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate. One direction is the study of the compound's potential for the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy. Another direction is the study of the compound's potential for the treatment of pain and inflammation. Additionally, further research is needed to determine the long-term effects of the compound on the endocannabinoid system and its potential for abuse.
合成法
The synthesis of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate involves the reaction of 4-chloro-2-methylphenol with propylene oxide to form 3-(4-chloro-2-methylphenoxy)propanol. The propanol is then reacted with 2-ethylpiperidine to form 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine. The final step involves the formation of the oxalate salt by reacting the piperidine derivative with oxalic acid.
科学的研究の応用
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate has been widely used in scientific research due to its potential therapeutic applications. It has been studied for its analgesic, anti-inflammatory, and anti-convulsant properties. The compound has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-3-16-7-4-5-10-19(16)11-6-12-20-17-9-8-15(18)13-14(17)2;3-1(4)2(5)6/h8-9,13,16H,3-7,10-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFHGDFQQFLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCOC2=C(C=C(C=C2)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)


![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4940811.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4940819.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940823.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)

![{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4940860.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4940874.png)
